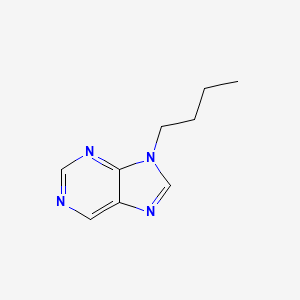
9H-Purine, 9-butyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purine, 9-butyl- is an organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Purine, 9-butyl- typically involves the alkylation of purine with butyl halides under basic conditions. One common method includes the reaction of purine with butyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the alkylation process.
Industrial Production Methods: Industrial production of 9H-Purine, 9-butyl- may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Types of Reactions:
Oxidation: 9H-Purine, 9-butyl- can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of butyl alcohols or carboxylic acids.
Reduction: Reduction reactions can target the purine ring or the butyl group, potentially forming reduced purine derivatives or butyl amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other functional groups such as halides, amines, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols in the presence of a base can facilitate substitution reactions.
Major Products:
Oxidation: Butyl alcohols, butyl carboxylic acids.
Reduction: Reduced purine derivatives, butyl amines.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
9H-Purine, 9-butyl- has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex purine derivatives, which can be used in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential role in biological systems, particularly in the context of nucleotide analogs and enzyme inhibitors.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given the importance of purine derivatives in cell signaling and DNA replication.
Industry: It is used in the synthesis of specialty chemicals and materials, including dyes and polymers.
作用机制
The mechanism of action of 9H-Purine, 9-butyl- involves its interaction with specific molecular targets, such as enzymes or receptors. In biological systems, it may act as an inhibitor of enzymes involved in nucleotide metabolism or DNA synthesis. The butyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins. The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A methylated purine derivative with stimulant properties.
Uniqueness: 9H-Purine, 9-butyl- is unique due to the presence of the butyl group, which imparts distinct chemical and physical properties. This modification can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specialized applications in research and industry.
By understanding the synthesis, reactions, applications, and mechanisms of 9H-Purine, 9-butyl-, researchers can further explore its potential and develop new derivatives with enhanced properties and functionalities.
属性
CAS 编号 |
6943-34-6 |
|---|---|
分子式 |
C9H12N4 |
分子量 |
176.22 g/mol |
IUPAC 名称 |
9-butylpurine |
InChI |
InChI=1S/C9H12N4/c1-2-3-4-13-7-12-8-5-10-6-11-9(8)13/h5-7H,2-4H2,1H3 |
InChI 键 |
KXLZDRFOELIMKK-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C=NC2=CN=CN=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


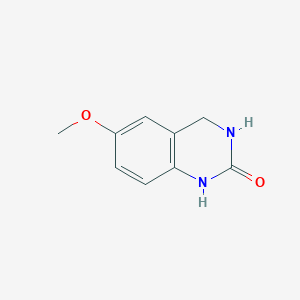
![[(4,5,6,7-Tetrahydro-1H-indazol-3-yl)oxy]acetonitrile](/img/structure/B11912642.png)



![(1,1-Difluorospiro[2.5]octan-6-yl)methanamine](/img/structure/B11912665.png)


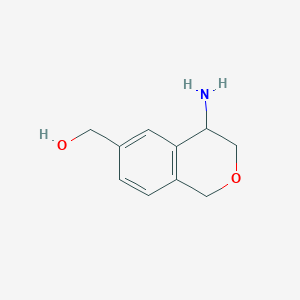
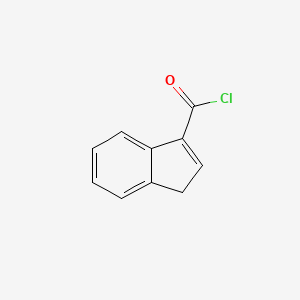
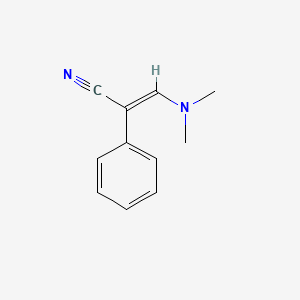


![2H-Imidazo[2,1-a]isoindol-5(3H)-one](/img/structure/B11912707.png)
